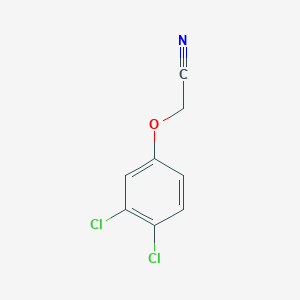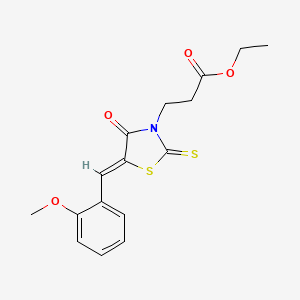![molecular formula C18H17NO6 B2580673 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421508-31-7](/img/structure/B2580673.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a benzo[d][1,3]dioxole moiety, which is a structural motif found in many natural products and synthetic molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the synthesis of benzo[d][1,3]dioxole gathered pyrazole derivatives was achieved by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the yield, IR, NMR, and LCMS data of a similar compound were reported .Scientific Research Applications
Synthesis and Structural Characterization
Synthetic methodologies and the structural characterization of benzamide derivatives, including those related to the compound , have been explored to understand their biological properties. A study by Bülbül et al. (2015) highlights the preparation and characterization of N-(1,3-dioxoisoindolin-2yl)benzamide, showcasing techniques like IR spectroscopy, SEM, and single-crystal X-ray diffraction. Such methodologies are crucial for the development of novel compounds with potential therapeutic applications (Bülbül et al., 2015).
Biological Activity
The biological evaluation of benzamide derivatives is an area of keen interest due to their varied pharmacological properties. Jiao et al. (2009) designed and synthesized a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including a benzo[d][1,3]dioxole derivative, to investigate their histone deacetylase inhibitory activity. This study highlights the potential of such compounds in cancer therapy, demonstrating significant antiproliferative activity against human cancer cell lines (Jiao et al., 2009).
Antioxidant and Anti-inflammatory Activities
The antioxidant and anti-inflammatory activities of benzoxazole and benzamide derivatives are of significant interest due to their potential therapeutic applications. Paralapalli et al. (2014) synthesized 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives, evaluating their efficacy in anti-inflammatory and antioxidant assays. Such research contributes to the development of new drugs with dual anti-inflammatory and antioxidant properties (Paralapalli et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research of similar compounds include the design and synthesis of more potent drugs. For instance, the 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c20-13(11-1-3-14-16(7-11)24-9-22-14)5-6-19-18(21)12-2-4-15-17(8-12)25-10-23-15/h1-4,7-8,13,20H,5-6,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNINOBCZBSQSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B2580591.png)
![3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2580593.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2580597.png)
![2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B2580598.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2580603.png)


![1-(5-chloro-2-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2580611.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2580612.png)